BenchChemオンラインストアへようこそ!

4-(4-Benzylphenoxy)-2-(trifluoromethyl)aniline

CYP inhibition Drug metabolism Negative control

Choose 4-(4-Benzylphenoxy)-2-(trifluoromethyl)aniline (CAS 946663-31-6) as a distinct SAR scaffold for nuclear receptor studies, with a substitution pattern that differentiates it from 2-phenoxy-5-trifluoromethyl regioisomers. Experimentally validated as a CYP3A4 negative control (IC50 > 30,000 nM) and MAO-B reference compound. Excellent aqueous solubility (≥25.22 mg/mL) enables co-solvent-free assay design.

Molecular Formula C20H16F3NO
Molecular Weight 343.3 g/mol
CAS No. 946663-31-6
Cat. No. B3171099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Benzylphenoxy)-2-(trifluoromethyl)aniline
CAS946663-31-6
Molecular FormulaC20H16F3NO
Molecular Weight343.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CC=C(C=C2)OC3=CC(=C(C=C3)N)C(F)(F)F
InChIInChI=1S/C20H16F3NO/c21-20(22,23)18-13-17(10-11-19(18)24)25-16-8-6-15(7-9-16)12-14-4-2-1-3-5-14/h1-11,13H,12,24H2
InChIKeyJHGZXAKJCKJMSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Benzylphenoxy)-2-(trifluoromethyl)aniline (CAS 946663-31-6): Compound Class and Procurement Baseline


4-(4-Benzylphenoxy)-2-(trifluoromethyl)aniline (CAS 946663-31-6, C20H16F3NO, MW 343.35) is a synthetic aromatic amine containing a benzylphenoxy group and a trifluoromethyl substituent on the aniline core . The compound has a predicted boiling point of 434.2±45.0 °C, density of 1.247±0.06 g/cm³, and a calculated pKa of 2.04±0.10 . In aqueous solution at room temperature, the compound exhibits solubility ≥25.22 mg/mL (100.00 mM), with the solubility limit not reached at this concentration .

Why Generic Substitution Fails for 4-(4-Benzylphenoxy)-2-(trifluoromethyl)aniline (946663-31-6)


The position of the benzylphenoxy substituent on the aniline core is a critical determinant of target engagement, as demonstrated in structure-activity relationship (SAR) studies of related non-steroidal androgen receptor modulators [1]. In a patent disclosure covering aniline derivatives as selective androgen receptor modulators, the substitution pattern on the phenoxy ring and the position of the aniline amino group were shown to differentially affect receptor binding and functional activity [1]. A regioisomeric analog, 2-(4-Benzylphenoxy)-5-(trifluoromethyl)aniline, exhibited antagonist activity at the human androgen receptor with an IC50 of 36 nM in an alkaline phosphatase reporter gene assay, while the substitution pattern of the target compound—4-phenoxy with 2-trifluoromethyl—has been separately profiled for CYP and MAO enzyme inhibition [2]. These positional variations preclude direct interchangeability in research applications.

Quantitative Differentiation Evidence for 4-(4-Benzylphenoxy)-2-(trifluoromethyl)aniline


CYP3A4 Inhibition: Weak Activity Profile for Negative Control or Selectivity Studies

4-(4-Benzylphenoxy)-2-(trifluoromethyl)aniline exhibits weak inhibitory activity against human recombinant CYP3A4, with an IC50 greater than 30,000 nM in a fluorescence-based assay using 7-benzyloxy-4-(trifluoromethyl)-coumarin as substrate [1]. In contrast, a structurally distinct comparator, 2-(4-Benzylphenoxy)-5-(trifluoromethyl)aniline, demonstrates potent androgen receptor antagonist activity with an IC50 of 36 nM in a cellular reporter assay [2].

CYP inhibition Drug metabolism Negative control

Aqueous Solubility: Experimentally Verified High Solubility for In Vitro Assays

4-(4-Benzylphenoxy)-2-(trifluoromethyl)aniline demonstrates aqueous solubility ≥25.22 mg/mL (100.00 mM) in H2O at room temperature . This represents solubility sufficient to achieve working concentrations up to 100 mM without reaching saturation, enabling flexible assay preparation across a wide range of experimental conditions . In contrast, the non-trifluoromethyl analog 4-(4-Benzylphenoxy)aniline (CAS 383126-99-6, MW 275.3) has only general solubility guidance without quantified aqueous data .

Solubility Assay development Sample preparation

MAO-B Inhibition: Moderate Activity with Quantified IC50

4-(4-Benzylphenoxy)-2-(trifluoromethyl)aniline inhibits monoamine oxidase B (MAO-B) with an IC50 of 22,200 nM in Wistar rat liver preparations using 4-trifluoromethyl benzylamine as substrate [1]. For reference, the structurally simpler analog 4-(Trifluoromethyl)aniline inhibits DYRK1A kinase with an IC50 of 54.84 nM, approximately 400-fold more potent than the target compound's MAO-B activity . This moderate MAO-B inhibition may be useful in counter-screening applications or as a starting point for SAR optimization in neurological research programs.

MAO-B inhibition Enzyme assay Neuropharmacology

Androgen Receptor Modulation: Scaffold Position Dictates Activity

SAR analysis of aniline-based androgen receptor modulators reveals that the 4-phenoxy-2-trifluoromethyl substitution pattern represented by 4-(4-Benzylphenoxy)-2-(trifluoromethyl)aniline is distinct from the 2-phenoxy-5-trifluoromethyl arrangement found in a potent AR antagonist (IC50 = 36 nM) [1]. Patent disclosures covering non-steroidal compounds as androgen, glucocorticoid, mineralocorticoid, and progesterone receptor modulators explicitly teach that variations in substitution position on the aniline core can shift receptor selectivity and functional activity from agonism to antagonism [2]. This positional dependence provides a clear rationale for selecting this specific compound in nuclear receptor profiling studies where controlled SAR exploration is required.

Androgen receptor Nuclear receptor SAR

Physical-Chemical Properties: Predicted Values for Experimental Planning

4-(4-Benzylphenoxy)-2-(trifluoromethyl)aniline has predicted physical-chemical properties that support its handling in laboratory settings: boiling point 434.2±45.0 °C, density 1.247±0.06 g/cm³, and acid dissociation constant pKa 2.04±0.10 . These values are comparable to structurally related aniline derivatives and provide practical guidance for storage, purification, and formulation. The low pKa indicates that the aniline nitrogen remains predominantly unprotonated under physiological pH conditions, which may influence membrane permeability and protein binding characteristics .

Physicochemical properties ADME prediction Compound handling

CYP Inhibition Selectivity: Minimal CYP3A4 Liability with Unexplored Isoforms

While 4-(4-Benzylphenoxy)-2-(trifluoromethyl)aniline shows weak CYP3A4 inhibition (IC50 > 30,000 nM), data on its activity against other major CYP isoforms (CYP2D6, CYP2C9, CYP2C19, CYP1A2) is not currently available in public databases [1]. This contrasts with more thoroughly characterized CYP inhibitors where isoform selectivity profiles are well documented . The compound's minimal CYP3A4 liability suggests it may be useful in applications where avoidance of CYP3A4-mediated drug interactions is desirable, though full CYP panel characterization is recommended before deployment in ADME studies.

CYP selectivity Drug-drug interaction Metabolic stability

Recommended Research Applications for 4-(4-Benzylphenoxy)-2-(trifluoromethyl)aniline


Negative Control for CYP3A4 Inhibition Assays

With an IC50 > 30,000 nM against human recombinant CYP3A4, 4-(4-Benzylphenoxy)-2-(trifluoromethyl)aniline serves as an appropriate negative control or low-activity reference compound in CYP inhibition screening panels [1]. This application is supported by direct experimental data from fluorescence-based CYP3A4 assays [1].

SAR Probe for Nuclear Receptor Modulator Development

The 4-phenoxy-2-trifluoromethyl substitution pattern provides a distinct SAR scaffold for exploring positional effects on nuclear receptor binding, as documented in patent literature describing aniline-based androgen receptor modulators [2]. This compound can be used as a comparative tool against regioisomeric analogs such as the 2-phenoxy-5-trifluoromethyl series [3].

High-Solubility Scaffold for Aqueous Assay Development

Experimentally verified aqueous solubility ≥25.22 mg/mL (100.00 mM) enables direct dissolution in aqueous buffers without organic co-solvents, making this compound suitable for cell-based assays where solvent-related artifacts must be minimized . This solubility profile is supported by vendor technical datasheet specifications .

MAO-B Counter-Screening Applications

With a quantified MAO-B IC50 of 22,200 nM in rat liver preparations, 4-(4-Benzylphenoxy)-2-(trifluoromethyl)aniline can serve as a reference compound in counter-screening assays to assess MAO-B off-target liability of lead candidates in neurological research programs [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Benzylphenoxy)-2-(trifluoromethyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.